(4-Chloro-3-fluorophenyl)hydrazine
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Overview
Description
(4-Chloro-3-fluorophenyl)hydrazine is an aromatic hydrazine derivative characterized by the presence of both chlorine and fluorine atoms on the phenyl ring
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which are structurally similar to (4-chloro-3-fluorophenyl)hydrazine, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound as well.
Mode of Action
It’s known that hydrazine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
It’s known that many indole derivatives affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 16058 suggests that it could potentially have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
It’s known that many indole derivatives have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
For example, the compound’s storage temperature is recommended to be 4°C , suggesting that it could potentially be sensitive to temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chloro-3-fluorophenyl)hydrazine can be synthesized through the reduction of aromatic diazonium salts. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Industrial Production Methods: Industrial production of this compound often involves large-scale diazotization and reduction processes, optimized for yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the stability of the product.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azo compounds or nitroso derivatives.
Reduction: It can be further reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Aromatics: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylhydrazine
- 4-Fluorophenylhydrazine
- 4-Chloro-3-fluorophenylhydrazinium chloride
Comparison: (4-Chloro-3-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
(4-Chloro-3-fluorophenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H7ClF N2
- Molecular Weight : Approximately 160.58 g/mol
- Structure : The compound features a hydrazine functional group attached to a phenyl ring with chlorine and fluorine substituents.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary research has indicated that this compound may inhibit the growth of cancer cells. In vitro studies have utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects. The compound has been observed to induce apoptosis and arrest the cell cycle at specific phases, indicating its potential as an anticancer agent .
- Enzyme Inhibition :
The biological activity of this compound can be attributed to its interaction with biological targets through various mechanisms:
- Hydrogen Bonding : The hydrazine group can form hydrogen bonds with target molecules, facilitating interactions that lead to biological effects.
- Hydrophobic Interactions : The aromatic nature of the compound allows it to participate in hydrophobic interactions with lipid membranes and proteins, influencing cellular uptake and activity .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Enzyme inhibition, apoptosis |
(3-Chloro-4-fluorobenzyl)hydrazine | High | Moderate | Enzyme inhibition |
(4-Fluorophenylhydrazine) | Low | Moderate | Unknown |
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBNCTWLDLXME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189513-52-8 |
Source
|
Record name | (4-chloro-3-fluorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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